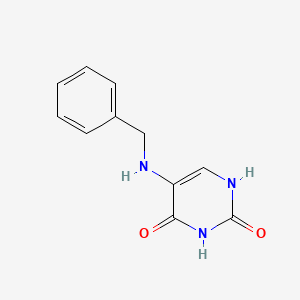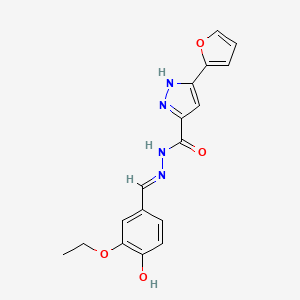![molecular formula C17H11ClO2S B3406349 (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 304896-68-2](/img/structure/B3406349.png)
(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one
描述
(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one, also known as CP-544326, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2003 by Pfizer Inc. as a part of their research program to develop new drugs for the treatment of various diseases. Since then, CP-544326 has been investigated for its effects on a variety of biological processes, including inflammation, cancer, and neurological disorders.
作用机制
The mechanism of action of (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in inflammation and cancer. Specifically, (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. This compound has also been shown to inhibit the activity of STAT3, a transcription factor that is frequently overexpressed in cancer cells and is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activity of various enzymes involved in inflammation. (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one has also been shown to induce apoptosis in cancer cells, inhibit their migration and invasion, and reduce tumor growth in animal models.
实验室实验的优点和局限性
One of the main advantages of (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one is its specificity for certain signaling pathways, such as NF-κB and STAT3. This specificity allows for targeted inhibition of these pathways without affecting other cellular processes. However, one limitation of (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one is its relatively low potency compared to other inhibitors of these pathways. This may limit its effectiveness in certain experimental settings.
未来方向
There are several potential future directions for research on (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one. One area of interest is the development of more potent analogs of this compound that can be used in clinical settings. Another area of interest is the investigation of (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one as a potential therapy for neurological disorders, such as Alzheimer's disease and multiple sclerosis. Finally, more research is needed to fully understand the mechanism of action of (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one and its potential effects on other cellular processes.
科学研究应用
(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications. One of the most promising areas of research has been its use as an anti-inflammatory agent. Studies have shown that (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one has also been investigated for its potential anti-cancer effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the development of metastasis.
属性
IUPAC Name |
(E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2S/c18-13-4-1-3-12(11-13)16-9-7-14(20-16)6-8-15(19)17-5-2-10-21-17/h1-11H/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDCWXUALNODNN-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=CC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C/C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(3-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B3406294.png)


![Propan-2-yl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3406308.png)



![2-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B3406339.png)
![(E)-2-(benzylamino)-3-(((4-chlorophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3406341.png)
![2-((3-allyl-4-oxo-3,4-dihydrobenzo[g]quinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3406346.png)
![3-[(2,4-Dinitrophenyl)amino]propan-1-ol](/img/structure/B3406350.png)
